2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid
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Overview
Description
2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a sulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common route includes:
Nitration: of 4-fluorobenzoic acid to introduce a nitro group.
Reduction: of the nitro group to an amine.
Sulfonation: of the amine with tert-butylsulfonyl chloride to form the sulfamoyl group.
Coupling: the sulfamoyl-substituted phenyl ring with the benzoic acid core.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Replacement of the fluorine atom with nucleophiles.
Scientific Research Applications
2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of enzyme inhibitors.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
4-Fluorobenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain applications.
3-t-Butylsulfamoylbenzoic acid: Lacks the fluorine atom, which may affect its stability and reactivity.
Uniqueness: 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid is unique due to the combination of the fluorine atom and the sulfamoyl group, which provides a balance of stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
2-[3-(tert-butylsulfamoyl)phenyl]-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)15-10-12(18)7-8-14(15)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCLFQCOQLPXKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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